Tert-butyl N,N-diisopropylcarbamate
Overview
Description
Tert-butyl N,N-diisopropylcarbamate: is an organic compound with the molecular formula C11H23NO2 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butyl and diisopropyl groups attached to a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Tert-butyl N,N-diisopropylcarbamate: The synthesis typically involves the reaction of diisopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrially, the compound can be produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N,N-diisopropylcarbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection Reactions: The compound is often used as a protecting group for amines, and it can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the carbamate group.
Bases: Such as triethylamine, used in the synthesis of the compound.
Major Products Formed:
Free Amines: Upon deprotection, the major product is the free amine that was originally protected by the carbamate group.
Scientific Research Applications
Chemistry: : Tert-butyl N,N-diisopropylcarbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine.
Biology and Medicine: : In biological research, the compound is used to protect amine groups in peptides and other biomolecules during synthesis. This protection is crucial for the selective modification of other functional groups.
Industry: : The compound finds applications in the pharmaceutical industry for the synthesis of complex molecules. Its stability and ease of removal make it an ideal protecting group in multi-step synthetic processes.
Mechanism of Action
The mechanism by which tert-butyl N,N-diisopropylcarbamate exerts its effects involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions. The deprotection mechanism involves protonation of the carbamate group, followed by cleavage of the tert-butyl group to yield the free amine and carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but with different steric properties.
Carboxybenzyl (CBz) Carbamate: Used for protecting amines, but requires different conditions for removal.
Fluorenylmethoxycarbonyl (FMoc) Carbamate: Another protecting group that is removed under basic conditions.
Uniqueness
Stability: Tert-butyl N,N-diisopropylcarbamate is more stable under a variety of conditions compared to some other protecting groups.
Ease of Removal: The compound can be removed under mild acidic conditions, making it suitable for use in sensitive synthetic processes.
Properties
IUPAC Name |
tert-butyl N,N-di(propan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12(9(3)4)10(13)14-11(5,6)7/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURUDICJPOGGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609352 | |
Record name | tert-Butyl dipropan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-27-1 | |
Record name | tert-Butyl dipropan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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